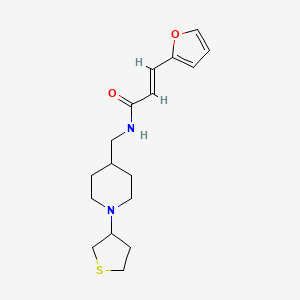
(E)-3-(furan-2-yl)-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-(furan-2-yl)-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)acrylamide is a useful research compound. Its molecular formula is C17H24N2O2S and its molecular weight is 320.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
(E)-3-(furan-2-yl)-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)acrylamide is a compound of interest due to its potential biological activities. This article presents an overview of its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C17H24N2O2S, with a molecular weight of 320.5 g/mol. The compound features a furan ring, a tetrahydrothiophene moiety, and a piperidine structure, contributing to its unique chemical behavior and biological effects .
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of various compounds similar to this compound. While specific data on this compound is limited, related compounds have shown significant antibacterial activity against Gram-positive and Gram-negative bacteria.
| Compound | Inhibition (%) | Target Bacteria |
|---|---|---|
| Compound A | 67.3 | P. aeruginosa |
| Compound B | 94.5 | E. coli |
| Compound C | 50.5 | P. aeruginosa |
These findings suggest that the presence of furan and thiophene rings may enhance antibacterial efficacy, potentially applicable to this compound .
The biological mechanisms underlying the activity of this compound are not fully elucidated; however, similar compounds have been shown to interact with various cellular pathways:
- Inhibition of Enzymatic Activity : Compounds with similar structures have been reported to inhibit DNA gyrase, an essential enzyme for bacterial DNA replication.
- Disruption of Membrane Integrity : Some derivatives may disrupt bacterial cell membranes, leading to cell lysis.
- Modulation of Signaling Pathways : Certain furan derivatives have been linked to the modulation of MAPK pathways, affecting cell proliferation and apoptosis in cancer cells .
Study 1: Antimicrobial Evaluation
In a comparative study involving various furan derivatives, (E)-3-(furan-2-yl)-N-methylacrylamide analogs were tested for their antimicrobial properties against common pathogens. Results indicated that modifications in the side chains significantly influenced the inhibitory effects on microbial growth.
Study 2: Cancer Cell Line Testing
A study investigated the effects of furan-containing compounds on cancer cell lines, revealing that certain analogs exhibited cytotoxic effects through apoptotic pathways. The combination of furan derivatives with known chemotherapeutics showed enhanced efficacy in reducing tumor viability .
Propriétés
IUPAC Name |
(E)-3-(furan-2-yl)-N-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2S/c20-17(4-3-16-2-1-10-21-16)18-12-14-5-8-19(9-6-14)15-7-11-22-13-15/h1-4,10,14-15H,5-9,11-13H2,(H,18,20)/b4-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOYWHTAKFBVXEL-ONEGZZNKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C=CC2=CC=CO2)C3CCSC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1CNC(=O)/C=C/C2=CC=CO2)C3CCSC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














